Carbosulfan is a carbamate insecticide with the chemical formula and a molecular weight of 380.5 g/mol. It is classified as a thiocarbamate and is primarily used in agriculture for pest control. Carbosulfan appears as a brown sticky liquid with a boiling point ranging from 124 to 128 °C and a flash point between 115 and 117 °C. It has low solubility in water (0.3 mg/L) but can dissolve in organic solvents such as acetone, ethanol, and xylene .
The compound acts by inhibiting the enzyme acetylcholinesterase, which is crucial for the proper functioning of the nervous system in insects, leading to their eventual death . Due to its toxicity, it is categorized under hazardous materials, necessitating careful handling and application.
Carbosulfan acts as an insecticide by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system of insects []. AChE is responsible for breaking down acetylcholine, a neurotransmitter essential for nerve impulse transmission. Inhibition of AChE disrupts nerve function, leading to insect paralysis and death [].
Carbosulfan is considered moderately to highly toxic []. Exposure can cause cholinergic symptoms like nausea, vomiting, diarrhea, dizziness, and respiratory problems []. It is also harmful to aquatic life []. Due to these hazards, strict regulations govern its use and handling [].
Carbosulfan undergoes hydrolysis, particularly in acidic conditions, where it rapidly decomposes into carbofuran and dibutylamine. The degradation rates vary with pH levels: at pH 4, the half-life is less than one hour, while at pH 7, it extends to approximately 7.6 days . The hydrolysis process involves breaking the N-S carbamate bond, resulting in the formation of carbofuran as the primary product .
In terms of reactivity, carbosulfan can generate flammable gases when combined with certain compounds like aldehydes and nitrides. It is incompatible with acids, peroxides, and acid halides .
Carbosulfan exhibits broad-spectrum activity against various pests and mites, making it effective for use on crops such as alfalfa, citrus fruits, corn, potatoes, rice, and soybeans . Its mechanism of action involves blocking acetylcholinesterase activity, leading to an accumulation of acetylcholine at nerve synapses which disrupts normal nerve function.
Toxicological studies indicate that carbosulfan is highly toxic when ingested (LD50 ranging from 90-250 mg/kg in rats) but less so through dermal exposure (LD50 >2000 mg/kg in rabbits). Inhalation toxicity is also significant (LC50 = 0.61 mg/L) .
Carbosulfan can be synthesized through several methods:
Carbosulfan's primary application is as an insecticide and nematicide in agriculture. It protects a wide range of crops from pests and diseases. Additionally, it is utilized for seed treatments to enhance crop protection from soil-borne pests . Its effectiveness against both insects and nematodes makes it valuable for integrated pest management strategies.
Research on interaction studies indicates that carbosulfan metabolites may enter metabolic pathways within organisms. After administration in studies involving rats and goats, metabolites such as 3-hydroxy-7-phenol and carbofuran were identified as significant products of metabolism . The rapid absorption and excretion patterns observed suggest potential implications for environmental persistence and bioaccumulation.
Carbosulfan shares structural similarities with other carbamate compounds but exhibits unique properties that distinguish it from them:
Compound | Chemical Formula | Unique Features |
---|---|---|
Carbofuran | Metabolite of carbosulfan; widely used insecticide | |
Methomyl | Broad-spectrum insecticide; less persistent | |
Aldicarb | Highly toxic; primarily used for soil applications | |
Propoxur | Used mainly in household pest control; less toxic |
Carbosulfan's unique structure allows it to be effective against a wide range of pests while being metabolized into other active compounds like carbofuran. Its specific mode of action through acetylcholinesterase inhibition sets it apart from other similar compounds that might act through different mechanisms or have varying levels of toxicity .
Carbosulfan is an organic compound with the molecular formula C₂₀H₃₂N₂O₃S and a molecular weight of 380.54 grams per mole [2] [4] [5]. The compound's International Union of Pure and Applied Chemistry name is 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl N-(dibutylamino)sulfanyl-N-methylcarbamate [2] [4]. The Chemical Abstracts Service registry number for carbosulfan is 55285-14-8 [2] [5] [7].
The structural framework of carbosulfan consists of a benzofuran ring system fused with a carbamate functional group through a sulfur-nitrogen linkage [2] [3]. The benzofuran moiety contains a 2,3-dihydro-2,2-dimethyl substitution pattern, while the carbamate portion features a dibutylamino group attached via a sulfur atom [3] [4]. This unique structural arrangement classifies carbosulfan as a member of the carbamate family of compounds [3] [8].
The Simplified Molecular Input Line Entry System representation for carbosulfan is CCCCN(CCCC)SN(C)C(=O)OC1=CC=CC2=C1OC(C2)(C)C [11]. The compound's International Chemical Identifier key is JLQUFIHWVLZVTJ-UHFFFAOYSA-N [5] [7] [11].
Solvent/Property | Value | Classification | Source |
---|---|---|---|
Water (25°C) | 0.11 mg/L | Low solubility | Hertfordshire PPDB [11] |
Acetone | Miscible | High solubility | Hertfordshire PPDB [11] |
Methanol | 250,000 mg/L | High solubility | Hertfordshire PPDB [11] |
Toluene | Miscible | High solubility | Hertfordshire PPDB [11] |
Ethyl acetate | 250,000 mg/L | High solubility | Hertfordshire PPDB [11] |
Log P (octanol/water) | 7.42 | High lipophilicity | Hertfordshire PPDB [11] |
Carbosulfan exhibits extremely low aqueous solubility at 0.11 milligrams per liter at 25°C, indicating its hydrophobic nature [11]. The compound demonstrates excellent solubility in organic solvents, being completely miscible with acetone and toluene [11]. In polar protic solvents such as methanol, carbosulfan shows high solubility at 250,000 milligrams per liter [11].
The octanol-water partition coefficient (log P) of 7.42 indicates exceptionally high lipophilicity, suggesting strong affinity for lipid phases and biological membranes [11]. This high partition coefficient reflects the compound's predominantly hydrophobic character due to the extensive alkyl substitution and aromatic benzofuran system [12].
Property | Value | Notes | Source |
---|---|---|---|
Melting Point | <25°C (liquid) | Decomposes at elevated temperature | ChemicalBook [10] |
Boiling Point | 124-128°C (decomposes) | Boiling point not determinable due to decomposition | ChemicalBook [10], FAO Report [6] |
Flash Point | 96°C | Combustible material | ChemicalBook [10] |
Vapor Pressure (25°C) | 2.69 × 10⁻⁷ mm Hg | Very low volatility | FAO Report [6] |
Vapor Pressure (20°C) | 3.1 × 10⁻⁵ Pa | Low volatility | ChemicalBook [10] |
Carbosulfan exists as a liquid at room temperature with a melting point below 25°C [10]. The compound exhibits very low vapor pressure, measured at 2.69 × 10⁻⁷ millimeters of mercury at 25°C, indicating minimal volatilization under standard conditions [6]. At 20°C, the vapor pressure is reported as 3.1 × 10⁻⁵ pascals [10].
The Henry's Law constant for carbosulfan is 0.124 pascal-meters cubed per mole, classifying it as moderately volatile [11]. The compound undergoes thermal decomposition before reaching its boiling point, with decomposition occurring in the range of 124-128°C [6] [10]. This thermal instability prevents accurate determination of the true boiling point [6].
pH Value | Half-life (DT₅₀) | Stability Classification | Temperature | Source |
---|---|---|---|---|
5.0 | 0.2 hours | Very fast degradation | 20°C | Hertfordshire PPDB [11] |
7.0 | 7.2 days | Fast degradation | 20°C | Hertfordshire PPDB [11] |
9.0 | 7.2 days | Fast degradation | 20°C | Hertfordshire PPDB [11] |
Carbosulfan demonstrates pronounced pH-dependent stability characteristics [11] [14]. Under acidic conditions at pH 5.0, the compound undergoes very rapid hydrolytic degradation with a half-life of only 0.2 hours at 20°C [11]. At neutral and alkaline pH values (7.0 and 9.0), the stability improves significantly, with half-lives extending to 7.2 days under the same temperature conditions [11].
Research studies have documented that carbosulfan is readily hydrolyzed in aqueous environments, particularly under acidic conditions [14]. The degradation follows first-order kinetics, with the rate of hydrolysis being substantially influenced by pH and temperature [14]. In aqueous photolysis experiments, carbosulfan demonstrates half-lives ranging from 1.4 days at pH 7 to 4-8 days in distilled water [6].
The compound shows rapid degradation in various water systems, with more than 95% degradation occurring within 30 days after incubation regardless of pH conditions [14]. In field studies, carbosulfan half-lives in soil range from 0.35 to 27.0 days, with normalized laboratory study half-lives spanning 0.53 to 21.7 days across seven different soil types [11].
Carbosulfan exists as a single structural isomer without stereoisomeric variations due to the absence of chiral centers in its molecular structure [2] [4]. The compound's systematic structure consists of a fixed benzofuran ring system with defined substitution patterns that preclude the formation of geometric or optical isomers [3].
The dibutylamino group attached to the sulfur atom adopts a specific conformational arrangement, but this does not result in discrete isomeric forms due to the rotational freedom around the carbon-nitrogen and sulfur-nitrogen bonds [8]. The carbamate functionality maintains a planar configuration due to resonance stabilization between the nitrogen lone pair and the carbonyl group [21].
Carbosulfan functions as a pro-insecticide, requiring metabolic conversion to its active form, carbofuran, within target organisms [8]. The structure-activity relationship centers on the sulfur-nitrogen linkage, which serves as a metabolically labile bond that undergoes cleavage to release the active carbamate moiety [8].
The benzofuran ring system provides structural stability and influences the compound's physicochemical properties, particularly its lipophilicity and membrane penetration characteristics [21]. The 2,2-dimethyl substitution on the dihydrobenzofuran ring enhances metabolic stability and modulates the rate of bioactivation [21].
The dibutylamino group contributes significantly to the compound's lipophilic character and affects its environmental fate and bioavailability [8]. This structural feature influences the compound's ability to penetrate biological membranes and reach target sites where metabolic activation occurs [20].
Research has demonstrated that the carbamate functional group is essential for acetylcholinesterase inhibition following metabolic activation [21]. The methyl substituent on the carbamate nitrogen affects the binding affinity and duration of enzyme inhibition [21].
Spectroscopic Method | Wavelength/m/z | Value/Intensity | Source |
---|---|---|---|
UV-Vis (acetonitrile) | 200 nm / 277.5 nm | ε = 43,420 / 3,144 L·mol⁻¹·cm⁻¹ | Hertfordshire PPDB [11] |
UV-Vis (acetonitrile:water 50:50) | 292 nm | ε = 274 L·mol⁻¹·cm⁻¹ | Hertfordshire PPDB [11] |
Mass Spectrometry (ESI+) | [M+H]⁺ | m/z 381 | PubChem [2] |
Mass Spectrometry (APCI+) | [M+H]⁺ | m/z 381 | PubChem [2] |
Collision Cross Section | 188.3 Ų | CCS Type: DT | PubChem [2] |
Carbosulfan exhibits distinctive ultraviolet-visible absorption characteristics with maximum absorption wavelengths at 200 nanometers and 277.5 nanometers when dissolved in acetonitrile [11]. The molar absorptivity values are 43,420 and 3,144 liters per mole per centimeter at these respective wavelengths [11]. In acetonitrile-water mixtures (50:50 volume ratio), the absorption maximum shifts to 292 nanometers with a molar absorptivity of 274 liters per mole per centimeter [11].
Mass spectrometric analysis using electrospray ionization produces a predominant molecular ion peak at mass-to-charge ratio 381, corresponding to the protonated molecular ion [M+H]⁺ [2]. Atmospheric pressure chemical ionization yields identical fragmentation patterns with the same molecular ion peak [2].
The collision cross section measurement provides a value of 188.3 square angstroms for the protonated molecular ion using drift tube ion mobility spectrometry with nitrogen as the buffer gas [2]. This parameter reflects the three-dimensional structure and size of the ionized molecule in the gas phase [2].
Acute Toxic;Irritant;Environmental Hazard